Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Description
Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H14N4O5 and its molecular weight is 366.333. The purity is usually 95%.
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Biological Activity
Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 1396815-53-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C18H14N4O5 with a molecular weight of 366.3 g/mol. Its structure includes multiple heterocyclic components, notably furan and isoxazole moieties, which are often associated with significant biological activity.
Property | Value |
---|---|
CAS Number | 1396815-53-4 |
Molecular Formula | C18H14N4O5 |
Molecular Weight | 366.3 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole compounds have shown promising results against various cancer cell lines. For instance:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
Cell Line | IC50 (µM) |
---|---|
MCF7 | 3.79 |
SF-268 | 12.50 |
NCI-H460 | 42.30 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:
- Inhibition of COX Enzymes : The compound demonstrated potent inhibition of COX-1 and COX-2 with IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Cell Cycle Arrest : Certain pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Kinase Inhibition : Some studies suggest that pyrazole compounds can inhibit key kinases involved in cancer progression .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A recent study reported that a derivative similar to this compound exhibited an IC50 of 3.79 µM against MCF7 cells, indicating strong potential as an anticancer agent .
- Inflammation Model : In an animal model of inflammation, compounds within the same class showed significant reductions in edema compared to controls, supporting their use as anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c1-2-25-18(24)12-10-19-22-6-5-11(8-14(12)22)20-17(23)13-9-16(27-21-13)15-4-3-7-26-15/h3-10H,2H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDXJQVYPYJHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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